3-(Bromomethyl)-2-nitrobenzoic acid
Overview
Description
Bromomethyl compounds, such as 3-(Bromomethyl)phenylboronic acid , are often used in organic synthesis due to their reactivity. They can participate in various reactions to form carbon-carbon bonds .
Synthesis Analysis
The synthesis of boronic acids, which are structurally similar to the compound , often involves the electrophilic trapping of an organometallic reagent with a boric ester .Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques. For example, the structure of 3-(Bromomethyl)phenylboronic acid has been determined .Chemical Reactions Analysis
Bromomethyl compounds can participate in various chemical reactions. For example, they can be used in Suzuki–Miyaura coupling, a widely-used reaction for forming carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary widely. For example, 3-(Bromomethyl)phenylboronic acid is a white to tan powder or crystalline powder .Scientific Research Applications
Antitumoral Agent Research
3-(Bromomethyl)-2-nitrobenzoic acid has been explored for its potential as an antitumoral agent. A study by Maria Betânia de Freitas et al. (2014) investigated its activity and stability. The research utilized high-performance liquid chromatography-ultraviolet assay (HPLC-UV) for stability and selectivity analysis, revealing that the compound demonstrates significant lability under acidic and alkaline conditions.
Synthesis of Benzodiazepine Derivatives
Another application involves the synthesis of 1,4-benzodiazepin-2,3-diones, as described by Jinfang Zhang, B. Lou, and H. Saneii (2004). The method employs polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid as a key precursor in a four-step sequence, yielding excellent results in terms of yield and purity.
Aromatic Nucleophilic Substitution Studies
Research by F. Guerrera et al. (1995) and B. Cosimelli et al. (2001) focuses on the reaction between 3-bromo-2-nitrobenzo[b]thiophene and various amines. This reaction has been found to yield unexpected isomers and demonstrates the potential for aromatic nucleophilic substitution with rearrangement, providing insights into novel synthetic pathways.
Applications in Organic Synthesis
The compound is also significant in the field of organic synthesis. For instance, the synthesis of 3-aminobenzoic acid, as explored by Yin Qun (2010), highlights the use of 3-nitrobenzoic acid derivatives in the production of important intermediates for medicines and dyes.
Pharmaceutical Intermediate Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
The use of bromomethyl compounds in research and industry is likely to continue to grow due to their versatility and reactivity. They are increasingly being used in diverse areas such as sensing applications, biological labelling, protein manipulation and modification, and the development of therapeutics .
properties
IUPAC Name |
3-(bromomethyl)-2-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-5-2-1-3-6(8(11)12)7(5)10(13)14/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMMPVJYOGJALW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597214 | |
Record name | 3-(Bromomethyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
920760-14-1 | |
Record name | 3-(Bromomethyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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